(2-Chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzenecarboxylate
Overview
Description
(2-Chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzenecarboxylate is a chemical compound with the molecular formula C11H6ClF2NO2S. This compound is known for its intriguing properties and diverse applications in various fields, including pharmaceutical synthesis, agrochemical development, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzenecarboxylate typically involves the reaction of 2-chloro-1,3-thiazole with 2,6-difluorobenzenecarboxylic acid. The reaction is carried out under controlled conditions, often using a chlorinating agent to facilitate the formation of the desired product . The process may involve multiple steps, including the preparation of intermediates and their subsequent reaction to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzenecarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include chlorinating agents, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of the original compound, while oxidation and reduction reactions can lead to the formation of different functional groups .
Scientific Research Applications
(2-Chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzenecarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of (2-Chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2-Chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzenecarboxylate include:
1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Thioamides: Used in the synthesis of various heterocyclic compounds with diverse applications.
5-Arylazothiazoles: Investigated for their potential therapeutic applications.
Uniqueness
What sets this compound apart is its unique combination of a thiazole ring and a difluorobenzenecarboxylate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF2NO2S/c12-11-15-4-6(18-11)5-17-10(16)9-7(13)2-1-3-8(9)14/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUBDCIAHZJXPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)OCC2=CN=C(S2)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324645 | |
Record name | (2-chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819685 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478047-22-2 | |
Record name | (2-chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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